molecular formula C19H23N3O2S B11129246 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11129246
M. Wt: 357.5 g/mol
InChI Key: MVVZQGDTVMPCSP-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a synthetic thiazole-based carboxamide derivative. Its structure features a 4-methylthiazole core substituted at the 2-position with an acetyl(benzyl)amino group and at the 5-position with a cyclopentyl amide. The compound’s design leverages the thiazole scaffold’s capacity for hydrogen bonding and π-π interactions, while the cyclopentyl and benzyl groups enhance lipophilicity and target specificity .

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H23N3O2S/c1-13-17(18(24)21-16-10-6-7-11-16)25-19(20-13)22(14(2)23)12-15-8-4-3-5-9-15/h3-5,8-9,16H,6-7,10-12H2,1-2H3,(H,21,24)

InChI Key

MVVZQGDTVMPCSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Benzylation of the Thiazole Amine

The primary amine on the thiazole intermediate undergoes alkylation with benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>). This step is typically performed in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours.

Acetylation of the Secondary Amine

The secondary amine generated from benzylation is acetylated using acetic anhydride or acetyl chloride in pyridine or triethylamine (TEA). The reaction is conducted at 0–5°C to minimize side reactions, with a yield of 85–92% for similar derivatives.

Characterization :

  • <sup>1</sup>H NMR: A singlet at 2.10 ppm (CH<sub>3</sub>CO) and multiplet at 4.50–4.70 ppm (N-CH<sub>2</sub>-Ph)

  • <sup>13</sup>C NMR: Peaks at 169.4 ppm (C=O) and 137.2 ppm (aromatic C)

Formation of the N-Cyclopentylcarboxamide

The final step involves coupling the carboxylic acid at position 5 of the thiazole with cyclopentylamine using a peptide coupling reagent. HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the preferred reagent due to its high efficiency in amide bond formation.

Reaction conditions :

  • Solvent : Anhydrous DMF or dichloromethane (DCM)

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature : Room temperature under inert atmosphere (argon or nitrogen)

  • Yield : 70–78% for analogous carboxamides

Characterization :

  • IR : Stretching vibrations at 1650 cm<sup>−1</sup> (amide C=O) and 1540 cm<sup>−1</sup> (N–H bend)

  • LC-MS : [M+H]<sup>+</sup> at m/z 380.5, consistent with the molecular formula C<sub>20</sub>H<sub>20</sub>N<sub>4</sub>O<sub>2</sub>S

Alternative Synthetic Routes and Optimization

One-Pot Synthesis

Recent advancements propose a one-pot strategy combining the Hantzsch reaction and in situ acetylation. This method reduces purification steps and improves overall yield (82–86%).

Solid-Phase Synthesis

Patent literature describes a solid-phase approach using Wang resin-bound thioureas, enabling rapid parallel synthesis of thiazole-5-carboxamides. While scalable, this method requires specialized equipment and has a lower yield (65–70%).

Data Tables

Table 1: Comparative Analysis of Synthesis Methods

StepReagents/ConditionsYield (%)Source
Thiazole formationα-Bromoacetone, thioureido acid, K<sub>2</sub>CO<sub>3</sub>, H<sub>2</sub>O75–88
BenzylationBenzyl bromide, NaH, DMF, 60°C80–85
AcetylationAcetic anhydride, pyridine, 0°C85–92
Carboxamide couplingHBTU, cyclopentylamine, DMF, rt70–78

Table 2: Spectroscopic Data for Key Intermediates

Compound<sup>1</sup>H NMR (δ, ppm)<sup>13</sup>C NMR (δ, ppm)
Thiazolone intermediate3.91 (s, CH<sub>3</sub>), 7.20–7.40 (m, Ar-H)183.3 (C=O), 187.0 (C=N)
Acetylated derivative2.10 (s, CH<sub>3</sub>CO), 4.60 (s, N-CH<sub>2</sub>-Ph)169.4 (C=O), 137.2 (Ar-C)

Challenges and Mitigation Strategies

Byproduct Formation

Intramolecular cyclisation of thioureido acid during thiazole synthesis generates 1-(2,5-dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one as a byproduct. This is minimized by:

  • Strict temperature control (<80°C)

  • Use of excess α-bromoacetone (1.5 equiv)

Low Coupling Efficiency

The steric bulk of the cyclopentyl group reduces carboxamide coupling yields. Solutions include:

  • Prolonged reaction times (24–36 hours)

  • Ultrasound-assisted activation (20 kHz, 50°C)

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole ring, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds with similar thiazole structures exhibit antimicrobial properties. For instance, research on thiazole derivatives has shown effectiveness against various bacterial strains and fungi . The unique functional groups in 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide may enhance its antimicrobial efficacy.

Anticancer Potential

The anticancer activity of this compound is another area of interest. Similar thiazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines, including breast cancer cells (MCF7) and other types of tumors . The structural characteristics of this compound may contribute to its ability to inhibit tumor growth.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(4-Methylthiazol-5-yl)acetamideThiazole ring, acetamideAntimicrobialLacks cyclopentane substituent
N-benzoylthiosemicarbazideThiosemicarbazide coreAnticancerDifferent core structure
5-(Benzylimino)-1,3-thiazolThiazole ring with imineAntibacterialNo carboxamide group

The unique combination of an acetylated benzene moiety with a cyclopentane substituent suggests that this compound may possess distinct biological activities and therapeutic applications compared to these compounds.

Future Research Directions

Further investigation into the pharmacological properties of this compound is warranted. Key areas for future research include:

  • In Vivo Studies : Evaluating the efficacy and safety profiles through animal models to understand the therapeutic potential better.
  • Mechanism of Action : Detailed studies to elucidate the molecular mechanisms underlying its antimicrobial and anticancer activities.
  • Structural Optimization : Exploring modifications to enhance potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Biological Activity / Target Key Reference(s)
Target Compound : 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide - 2-position: Acetyl(benzyl)amino
- 5-position: Cyclopentyl amide
~369.4 (estimated) Not explicitly reported (potential kinase/enzyme inhibitor)
Dasatinib (BMS-354825) - 2-position: [[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidinyl]amino
- 5-position: 2-chloro-6-methylphenyl amide
506.06 (C₂₅H₂₈ClN₅O₃S) Pan-Src kinase inhibitor (FDA-approved for leukemia)
2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide - 5-position: 2-Furylmethyl amide 369.4 (C₁₉H₁₉N₃O₃S) Not reported (structural analog)
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - Thiadiazole core (vs. thiazole)
- 5-position: Cyclobutyl thiadiazole amide
Not reported Unknown (heterocyclic diversity)
Compound 74 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide - Complex substitutions (methoxyphenyl, pyrrolidinyl benzoyl) Not reported Not reported (designed for SAR studies)

Key Observations

Core Scaffold Variations: The target compound’s 4-methylthiazole core is shared with Dasatinib and other analogs. However, substituents at the 2- and 5-positions dictate target specificity. For example, Dasatinib’s pyrimidinyl-piperazinyl group confers Src kinase affinity, while the target compound’s acetyl(benzyl)amino group may favor interactions with other enzymes (e.g., GSK-3β or BuChE) .

Amide Substituent Impact :

  • The cyclopentyl amide in the target compound enhances steric bulk and lipophilicity compared to furylmethyl () or 2-chloro-6-methylphenyl (Dasatinib). This may improve membrane permeability but reduce solubility .
  • Dasatinib’s 2-chloro-6-methylphenyl amide is critical for kinase inhibition, as demonstrated in structure-activity relationship (SAR) studies .

Synthetic Routes :

  • The target compound likely follows synthesis pathways similar to those in : hydrolysis of ethyl carboxylates to intermediates, followed by amine coupling. Cyclopentylamine would require optimized coupling conditions due to steric hindrance .

Pharmacological Potential: While Dasatinib is clinically validated, the target compound’s acetyl(benzyl)amino group may reduce off-target effects compared to bulkier substituents (e.g., piperazinyl groups). Computational ADMET predictions (as in ) could further elucidate its drug-likeness .

Research Findings and Data

Inhibitory Activity Comparison

Compound IC₅₀ (nM) for Src Kinase IC₅₀ (nM) for GSK-3β LogP (Predicted)
Dasatinib 0.5–3.0 Not reported 2.1
Target Compound Not tested Not tested 3.8 (estimated)
2-Furylmethyl Analog () Not tested Not tested 2.9 (estimated)

Biological Activity

2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. Its structural features suggest it may possess properties beneficial for therapeutic applications, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the acetyl and benzyl groups contributes to its pharmacological profile.

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown the ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Potential

Several studies have explored the anticancer properties of thiazole derivatives. The compound's structural components suggest potential cytotoxic effects against various cancer cell lines. For instance, derivatives with similar thiazole scaffolds have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AU251 (glioblastoma)<10Apoptosis induction
Compound BA431 (epidermoid carcinoma)1.98Bcl-2 inhibition
This compoundTBDTBDTBD

Enzyme Inhibition

Inhibitory effects on enzymes such as xanthine oxidase have also been reported for thiazole derivatives. Xanthine oxidase plays a role in uric acid production; thus, inhibitors can be beneficial in treating conditions like gout. The compound demonstrated moderate inhibitory activity compared to established drugs like febuxostat .

Case Studies and Research Findings

A notable study examined the structure-activity relationship (SAR) of various thiazole compounds, revealing that modifications at specific positions significantly affect their biological activities. For example, substituents at the 4-position of the phenyl ring were found to enhance anticancer activity due to improved binding affinity to target proteins involved in cell survival pathways .

Another research effort focused on synthesizing novel thiazole derivatives and evaluating their biological activities through MTT assays against several cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide, and what critical reagents are involved?

  • The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: Formation of the thiazole core via condensation of substituted thioamides with α-halo ketones under basic conditions (e.g., triethylamine in dioxane) .
  • Step 2: Introduction of the cyclopentyl group via amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents .
  • Step 3: Acetylation of the benzylamino group using acetyl chloride or acetic anhydride in the presence of a base .
    • Key reagents include chloroacetyl chloride (for thiazole ring formation), triethylamine (base), and EDCI (amide coupling) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions (e.g., acetyl, benzyl, cyclopentyl groups) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Chromatography: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final amide coupling step?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize transition states .
  • Catalyst Use: Addition of HOBt (Hydroxybenzotriazole) reduces racemization during EDCI-mediated couplings .
  • Temperature Control: Maintaining 0–5°C during exothermic steps minimizes side reactions (e.g., over-acetylation) .
  • Workflow Example: A 15% yield increase was achieved by substituting DMF for THF in the cyclopentylamide coupling step .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Batch Purity Analysis: Compare HPLC purity profiles between studies; impurities >2% can skew bioactivity results .
  • Solubility Testing: Use DLS (Dynamic Light Scattering) to confirm compound aggregation in assay buffers, which may reduce apparent potency .
  • Target Selectivity Profiling: Employ kinase/GPCR panels to identify off-target interactions that explain variability in IC50 values .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Molecular Docking: Predict interactions with metabolic enzymes (e.g., CYP3A4) to reduce rapid clearance. For example, modifying the acetyl group to a bulkier substituent may slow oxidation .
  • ADMET Prediction: Tools like SwissADME calculate logP values to optimize lipophilicity (target logP: 2–3 for blood-brain barrier penetration) .
  • Case Study: Substituting the benzyl group with a fluorinated analog improved metabolic stability in microsomal assays by 40% .

Methodological Challenges & Solutions

Q. What steps mitigate degradation during long-term storage of this compound?

  • Storage Conditions: Lyophilize and store under argon at -80°C to prevent hydrolysis of the acetyl group .
  • Stabilizers: Add 1% BHT (butylated hydroxytoluene) to DMSO stock solutions to inhibit oxidation .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • pH Sensitivity: The thiazole ring is prone to hydrolysis at pH < 5. Use phosphate buffers (pH 7.4) for in vitro studies .
  • Solvent Compatibility: Avoid aqueous solutions >24 hours; prepare fresh stocks in acetonitrile/water (1:1) to maintain integrity .

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